molecular formula C20H25NO4S B3812743 (3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol

(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol

Cat. No. B3812743
M. Wt: 375.5 g/mol
InChI Key: ZFNXXUDYBPWLGH-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has shown promising results in various studies. The purpose of

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol is not fully understood. However, it is believed to exert its effects by interacting with various receptors in the body, including the opioid receptors and the cannabinoid receptors. It is also believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol has been shown to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol in lab experiments is its versatility. It can be used in various assays to investigate its effects on different biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties.

Scientific Research Applications

(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3S,4S)-4-(3-methoxyphenyl)-1-[(4-methylsulfonylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-25-17-5-3-4-16(12-17)19-10-11-21(14-20(19)22)13-15-6-8-18(9-7-15)26(2,23)24/h3-9,12,19-20,22H,10-11,13-14H2,1-2H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNXXUDYBPWLGH-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(3-methoxyphenyl)-1-[(4-methylsulfonylphenyl)methyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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